molecular formula C10H16BF3KNO2 B13453318 Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide

Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide

Cat. No.: B13453318
M. Wt: 289.15 g/mol
InChI Key: KVFAJNKSXIKSRT-UHFFFAOYSA-N
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Description

Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[111]pentan-1-yl)trifluoroboranuide is a complex organic compound that features a bicyclo[111]pentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide typically involves multiple steps. One common route includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the bicyclo[1.1.1]pentane core. The final step involves the formation of the trifluoroboranuide moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroboranuide group.

    Reduction Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo further reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents.

    Reduction Reactions: Common reagents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes or receptors, while the trifluoroboranuide group can participate in various chemical reactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid: This compound shares the bicyclo[1.1.1]pentane core but lacks the trifluoroboranuide group.

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar in structure but with different functional groups.

Uniqueness

Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[11

Properties

Molecular Formula

C10H16BF3KNO2

Molecular Weight

289.15 g/mol

IUPAC Name

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]boranuide

InChI

InChI=1S/C10H16BF3NO2.K/c1-8(2,3)17-7(16)15-10-4-9(5-10,6-10)11(12,13)14;/h4-6H2,1-3H3,(H,15,16);/q-1;+1

InChI Key

KVFAJNKSXIKSRT-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC(C1)(C2)NC(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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